tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGMDHUHBZCJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of N-t-butoxycarbonyl-3-oxa-9-aza-bicyclo[3.3.1]non-7-ylamine, which is then treated with trifluoroacetic acid in dichloromethane to remove the t-butoxycarbonyl group, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthetic Chemistry
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications and derivations, facilitating the synthesis of complex molecules. It is particularly useful in the development of pharmaceuticals due to its ability to enhance bioavailability and stability of active compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit activity against certain biological targets, making it a candidate for drug development. Its structural features allow for the design of analogs that could lead to novel therapeutic agents.
Biochemical Studies
Research has indicated that this compound can be utilized in biochemical assays to study enzyme interactions and mechanisms. Its ability to modulate biological pathways makes it an important tool in understanding complex biochemical processes.
Material Science
The compound's unique properties have also made it relevant in material science, particularly in the development of polymers and other materials with specific functional attributes. Its incorporation into polymer matrices can enhance material performance, such as thermal stability and mechanical strength.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the use of this compound as a precursor in synthesizing novel anticancer agents. The researchers modified the compound to create derivatives that showed promising cytotoxic activity against various cancer cell lines, highlighting its potential in cancer therapy.
Case Study 2: Enzyme Inhibition Studies
In another research project, scientists investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in metabolic disease treatment.
Table 1: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Chemistry | Building block for complex organic synthesis | Versatile modifications available |
| Medicinal Chemistry | Potential pharmacological agent | Activity against specific biological targets |
| Biochemical Studies | Tool for studying enzyme interactions | Modulates biological pathways |
| Material Science | Enhances properties of polymers and materials | Improved thermal stability and mechanical strength |
Table 2: Case Study Overview
| Case Study Title | Focus Area | Key Outcomes |
|---|---|---|
| Synthesis of Novel Anticancer Agents | Anticancer Research | Promising cytotoxic activity against cancer cells |
| Enzyme Inhibition Studies | Metabolic Pathways | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Modifications
Compound A : [(7-exo)-9-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-oxa-9-azabicyclo[3.3.1]non-7-yl]acetic acid
- CAS No.: 1392803-48-3
- Formula: C₁₄H₂₃NO₅
- Key Differences :
- Applications: Potential as a chiral building block for bioactive molecules.
Compound B : tert-Butyl (1R,5S,7s)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Stereochemical and Positional Isomers
Compound C : tert-Butyl (3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
Boron-Containing Derivatives
Compound D : tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
Hydroxylated and Oxo Derivatives
Compound E : tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- CAS No.: 1147557-68-3
- Formula: C₁₂H₂₁NO₄
- Key Differences :
- Hydroxyl group at the 9-position increases polarity.
- Stability : Requires storage at 2–8°C, indicating sensitivity to oxidation .
Compound F : 9-(tert-Butyl) 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Comparative Data Table
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 198211-13-1 | C₁₂H₂₂N₂O₃ | 242.31 | Boc-protected amine | Amine protection, chiral intermediates |
| Compound A (Acetic acid) | 1392803-48-3 | C₁₄H₂₃NO₅ | 285.34 | Acetic acid, stereocenters | Chiral building blocks |
| Compound D (Boronate ester) | 1313034-29-5 | C₁₈H₃₀BNO₅ | 351.25 | Boronate ester, alkene | Cross-coupling reactions |
| Compound E (Hydroxyl) | 1147557-68-3 | C₁₂H₂₁NO₄ | 243.30 | Hydroxyl | Polar intermediates, prodrugs |
| Compound F (Oxo) | N/A | C₁₄H₂₁NO₅ | 285.34 | Ketone, diester | Sequential deprotection strategies |
Biological Activity
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS No. 198211-13-1) is a bicyclic compound that has garnered attention in pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O3, with a molecular weight of 242.31 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Mechanisms of Biological Activity
Inhibition of Cholinesterases
Research indicates that compounds with carbamate structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that related compounds exhibit IC50 values ranging from 1.60 to 311 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Case Studies and Research Findings
-
Neuroprotective Effects
A study investigated the neuroprotective effects of similar bicyclic carbamate derivatives in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal damage, highlighting the potential therapeutic use of this compound in neuroprotection. -
Anticancer Activity
Another research focused on the anticancer properties of related compounds, demonstrating that they inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may have similar effects.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds:
| Compound Name | CAS Number | AChE Inhibition IC50 (µM) | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 198211-13-1 | TBD | TBD | TBD |
| tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | 2231674-92-1 | TBD | TBD | TBD |
| (S)-tert-butyl 7-amino-3-oxa-bicyclo[3.3.1]nonane | 1820966-00-4 | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, and what intermediates are critical?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the bicyclic amine core. Key intermediates include the free amine (3-oxa-9-azabicyclo[3.3.1]nonan-7-amine) and activated carbonyl reagents like Boc anhydride. Ring-closing strategies, such as reductive amination or cyclization under basic conditions, are used to form the bicyclic scaffold. Chiral resolution may be required if enantiomeric purity is critical .
- Example Protocol :
- React 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine with Boc anhydride in dichloromethane and triethylamine at 0°C.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., Boc carbamate at δ ~1.4 ppm for tert-butyl).
- X-ray Crystallography : Single-crystal diffraction using SHELX programs resolves the bicyclic conformation and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).
Q. What are the optimal storage conditions and safety protocols for handling this compound?
- Guidelines :
- Storage : Room temperature, in a sealed container under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
- Safety : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Refer to safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can enantiomeric purity challenges during synthesis be systematically addressed?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP) in hydrogenation steps to bias stereochemistry .
- Circular Dichroism (CD) : Monitor enantiopurity by comparing CD spectra to known standards.
Q. What computational and experimental tools are used to analyze the conformational dynamics of the bicyclic core?
- Methodology :
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the 3-oxa-9-azabicyclo[3.3.1]nonane ring using crystallographic data .
- Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., DMSO) using AMBER or CHARMM force fields.
Q. How do steric effects influence the reactivity of the carbamate group in cross-coupling reactions?
- Methodology :
- Steric Maps : Generate steric hindrance profiles (e.g., using SambVca) to predict reactivity at the carbamate nitrogen.
- Comparative Studies : Perform Suzuki-Miyaura couplings with substituted aryl boronic acids to correlate yields with steric bulk .
Q. What validation protocols resolve discrepancies in crystallographic data for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
